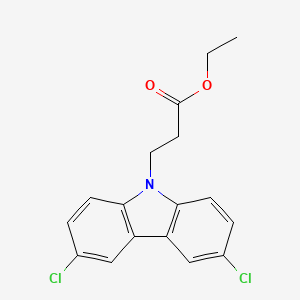![molecular formula C24H28N2O6 B12128404 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B12128404.png)
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimetoxi fenil)-7-hidroxi-8-{[4-(2-hidroxietil)piperazin-1-il]metil}-2H-cromen-2-ona es un compuesto orgánico complejo que pertenece a la clase de los derivados de la cromen-2-ona. Este compuesto se caracteriza por la presencia de una estructura central de cromen-2-ona, sustituida con varios grupos funcionales que incluyen grupos dimetoxi fenil, hidroxi e hidroxietilpiperazinil. La combinación única de estos grupos funcionales confiere propiedades químicas y biológicas distintas al compuesto.
Métodos De Preparación
La síntesis de 3-(2,5-dimetoxi fenil)-7-hidroxi-8-{[4-(2-hidroxietil)piperazin-1-il]metil}-2H-cromen-2-ona implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. La ruta sintética normalmente incluye los siguientes pasos:
Formación del núcleo de la cromen-2-ona: Esto se logra a través de una reacción de ciclización que involucra un precursor adecuado, como un salicilaldehído sustituido y una cetona apropiada.
Introducción del grupo dimetoxi fenil: Este paso implica el uso de una reacción de acilación de Friedel-Crafts, donde el núcleo de la cromen-2-ona reacciona con cloruro de 2,5-dimetoxi benzoílo en presencia de un catalizador ácido de Lewis.
Unirse al grupo hidroxietilpiperazinil: Este paso implica la reacción del compuesto intermedio con 1-(2-hidroxietil)piperazina en condiciones apropiadas para obtener el producto final.
Los métodos de producción industrial para este compuesto implicarían la ampliación de estos pasos sintéticos, la optimización de las condiciones de reacción y la garantía de la pureza y el rendimiento del producto final.
Análisis De Reacciones Químicas
3-(2,5-dimetoxi fenil)-7-hidroxi-8-{[4-(2-hidroxietil)piperazin-1-il]metil}-2H-cromen-2-ona sufre diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo presentes en el compuesto pueden sufrir oxidación para formar las cetonas o aldehídos correspondientes. Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en el grupo carbonilo del núcleo de la cromen-2-ona, utilizando agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, como nitración, sulfonación y halogenación, utilizando reactivos y condiciones apropiadas.
Condensación: El compuesto puede participar en reacciones de condensación con varios aldehídos o cetonas para formar moléculas más grandes y complejas.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
3-(2,5-dimetoxi fenil)-7-hidroxi-8-{[4-(2-hidroxietil)piperazin-1-il]metil}-2H-cromen-2-ona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por sus potenciales actividades biológicas, como las propiedades antioxidantes, antiinflamatorias y antimicrobianas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, incluido su uso como compuesto líder para el desarrollo de nuevos fármacos dirigidos a enfermedades específicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como componente en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 3-(2,5-dimetoxi fenil)-7-hidroxi-8-{[4-(2-hidroxietil)piperazin-1-il]metil}-2H-cromen-2-ona implica su interacción con dianas moleculares y vías específicas. Se sabe que el compuesto interactúa con diversas enzimas y receptores, modulando su actividad y provocando efectos biológicos específicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en el estrés oxidativo, ejerciendo así efectos antioxidantes. Además, puede unirse a receptores específicos, modulando las vías de señalización y provocando efectos antiinflamatorios o antimicrobianos.
Comparación Con Compuestos Similares
3-(2,5-dimetoxi fenil)-7-hidroxi-8-{[4-(2-hidroxietil)piperazin-1-il]metil}-2H-cromen-2-ona se puede comparar con otros compuestos similares, como:
Derivados de cumarina: Estos compuestos comparten la estructura central de la cromen-2-ona y exhiben actividades biológicas similares, como efectos antioxidantes y antiinflamatorios.
Flavonoides: Estos compuestos también contienen un núcleo de cromen-2-ona y son conocidos por su amplia gama de actividades biológicas, incluidas las propiedades anticancerígenas y antimicrobianas.
Derivados del indol: Estos compuestos tienen una estructura aromática similar y exhiben diversas actividades biológicas, como efectos antivirales y anticancerígenos.
La singularidad de 3-(2,5-dimetoxi fenil)-7-hidroxi-8-{[4-(2-hidroxietil)piperazin-1-il]metil}-2H-cromen-2-ona radica en su combinación específica de grupos funcionales, que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C24H28N2O6 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one |
InChI |
InChI=1S/C24H28N2O6/c1-30-17-4-6-22(31-2)18(14-17)19-13-16-3-5-21(28)20(23(16)32-24(19)29)15-26-9-7-25(8-10-26)11-12-27/h3-6,13-14,27-28H,7-12,15H2,1-2H3 |
Clave InChI |
CQAXZXWFMRFYFY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C2=CC3=C(C(=C(C=C3)O)CN4CCN(CC4)CCO)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12128325.png)
![Ethyl 6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12128336.png)
![4-{4-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12128341.png)
![1-(biphenyl-4-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12128344.png)

![2-amino-1-(4-ethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128352.png)
![1-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-3-(2-hydroxyethyl)urea](/img/structure/B12128356.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]thiophene-2-carboxamide](/img/structure/B12128360.png)
![(5Z)-2-(3-chlorophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128361.png)
![N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12128373.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12128374.png)


![4-(benzyloxy)-N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12128401.png)
